5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride
Description
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O2S/c6-3-1-2-11-4(8-3)9-5(10-11)14(7,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOPVYLMRIZALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)S(=O)(=O)Cl)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation Step
Reagents: Chlorosulfonic acid or sulfuryl chloride are the preferred sulfonylating agents.
Procedure: The 5-chloro-triazolo[1,5-a]pyrimidine is dissolved in an inert solvent. The chlorosulfonating agent is added dropwise at low temperature (0–10°C) to control the exothermic reaction.
Reaction Time: Typically 1–4 hours, with continuous stirring to ensure uniform reaction.
Work-up: The reaction mixture is quenched with ice-cold water or a suitable base to neutralize excess chlorosulfonic acid, followed by extraction with organic solvents.
Yield: Reported yields range from 60% to 85%, depending on reaction scale and purity of starting materials.
Oxidation and Intermediate Formation (Related Insights)
Research on related 5-alkoxytriazolo[1,5-c]pyrimidine sulfonyl chlorides indicates that oxidation of thione precursors to disulfides followed by chlorosulfonylation can be an alternative route. This involves:
Oxidation: Using hydrogen peroxide as an oxidizing agent to convert 5-alkoxytriazolopyrimidine-2-thione to disulfide intermediates.
Chlorosulfonylation: Subsequent chlorosulfonylation of these intermediates yields the sulfonyl chloride derivative.
This two-step process can improve selectivity and reduce waste compared to direct chlorosulfonation but may require additional purification steps.
Reaction Parameters Influencing Yield and Purity
| Parameter | Optimal Conditions | Effect on Outcome |
|---|---|---|
| Temperature | 0–10°C during chlorosulfonation | Controls reaction rate and minimizes side-products |
| Solvent | Acetonitrile, dichloromethane | Ensures solubility and inertness |
| Chlorosulfonating agent | Chlorosulfonic acid or sulfuryl chloride | High reactivity for sulfonyl chloride introduction |
| Reaction time | 1–4 hours | Sufficient for complete conversion |
| Work-up | Quenching with cold water/base | Neutralizes acid and facilitates extraction |
| Purification | Recrystallization or column chromatography | Enhances purity and removes impurities |
Comparative Data Table: Preparation Yields and Conditions
| Method | Reagents Used | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Chlorosulfonation | Chlorosulfonic acid | Acetonitrile | 0–10 | 70–85 | Standard method; moderate waste generation |
| Oxidation + Chlorosulfonylation | H2O2 + Sulfuryl chloride | Aqueous acetonitrile | 0–40 | 65–80 | Improved selectivity; multi-step process |
| Industrial Scale Synthesis | Industrial-grade chlorosulfonating agents | Large scale reactors | Controlled (0–10) | ~75 | Emphasizes temperature and pressure control |
Notes on Industrial Preparation
Industrial synthesis of 5-chloro-triazolo[1,5-a]pyrimidine-2-sulfonylchloride scales up the laboratory methods with emphasis on:
Reactor design: Use of jacketed reactors for precise temperature control.
Safety: Handling of chlorosulfonic acid and sulfuryl chloride requires strict safety protocols due to their corrosiveness and reactivity.
Waste management: Optimization to minimize acidic waste and sulfur-containing by-products.
The industrial process often integrates continuous monitoring of reaction parameters to maintain consistent product quality and yield.
Summary of Key Research Findings
The direct chlorosulfonation of the 5-chloro-triazolo[1,5-a]pyrimidine core is the most straightforward and widely used approach to synthesize the sulfonyl chloride derivative.
Alternative methods involving oxidation of thione intermediates followed by chlorosulfonylation can improve selectivity but add complexity.
Reaction parameters such as temperature, solvent choice, and reagent addition rate critically influence the yield and purity of the final product.
Industrial synthesis adapts these methods with enhanced process controls and safety measures to produce the compound at scale.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride can undergo various chemical reactions, including:
Oxidation: : Conversion of the chlorine atom to a higher oxidation state.
Reduction: : Reduction of the sulfonyl chloride group to sulfonic acid or sulfonamide.
Substitution: : Replacement of the chlorine atom with other functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Oxidation: : Formation of chlorinated derivatives.
Reduction: : Production of sulfonic acids or sulfonamides.
Substitution: : Generation of a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies suggest that derivatives of 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride exhibit significant antiviral properties. For instance, compounds derived from this triazole have been shown to inhibit the RNA-dependent RNA polymerase of the influenza A virus. This inhibition disrupts the PA-PB1 protein-protein interactions critical for viral replication, showcasing the compound's potential as a therapeutic agent against influenza .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that certain derivatives can induce apoptosis in cancer cells by activating specific cellular pathways. These findings position this compound as a promising candidate for developing new anticancer drugs .
Synthesis of Bioactive Compounds
This triazole compound serves as a versatile building block in synthesizing various bioactive molecules. Its ability to undergo multiple chemical transformations allows researchers to create a wide range of derivatives with tailored biological activities. The synthesis of these derivatives often involves coupling reactions with other functional groups to enhance their pharmacological profiles .
Agricultural Science
Herbicidal Activity
The compound is recognized for its role in developing herbicides. It acts as an intermediate in synthesizing triazolo-pyrimidine derivatives that exhibit herbicidal activity against various weed species. Such compounds are designed to selectively target and inhibit the growth of unwanted plants while minimizing damage to crops .
Material Science
Polymer Chemistry
In material science, this compound is utilized in synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength due to the incorporation of triazole rings into their structure. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Case Studies
Case Study 1: Antiviral Drug Development
A study published in 2020 explored the synthesis and characterization of triazolo-pyrimidine derivatives targeting influenza A virus polymerase. The research demonstrated that specific modifications to the this compound structure significantly enhanced antiviral activity while reducing cytotoxicity in host cells. The findings highlight the importance of structural optimization in drug design .
Case Study 2: Herbicide Efficacy
Another study investigated the efficacy of triazolo-pyrimidine-based herbicides in field trials. The results indicated that these compounds effectively controlled weed populations without adversely affecting crop yields. The research emphasized the potential of using this compound derivatives as environmentally friendly alternatives to traditional herbicides .
Mechanism of Action
The mechanism by which 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[1,5-a]Pyrimidine Family
(a) Regioisomeric Variations
- [1,2,4]Triazolo[4,3-a]pyrimidines : These regioisomers differ in the fusion position of the triazole and pyrimidine rings. NMR studies (e.g., $ ^1H $-$ ^{15}N $ HMBC) distinguish them via $ J $-coupling patterns. For example, the target compound’s sulfonyl chloride group at position 2 contrasts with sulfonamides at position 7 in some isomers .
(b) Substituent Variations
- 5-Amino Derivatives: Replacement of the chlorine at position 5 with an amino group (e.g., 5-amino-7-hydroxyl-2-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine) reduces electrophilicity but enhances hydrogen-bonding capacity, improving antifungal activity (e.g., 43–88% inhibition against Fusarium spp. at 50 µg/mL) .
- 7-Chloro Derivatives : Substitution at position 7 (e.g., 7-chloro-2-(3-chloropropyl)-5-methyl derivatives) increases lipophilicity, correlating with antitumor activity (IC$_{50}$ = 1.2–8.7 µM against HeLa cells) .
(c) Sulfonyl Group Modifications
- Sulfonamide Derivatives : Conversion of the sulfonyl chloride to sulfonamides (e.g., N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides) enhances herbicidal activity. For instance, ortho-substituted phenyl groups on the sulfonamide moiety improve ALS inhibition, mimicking sulfonylurea herbicides like chlorsulfuron .
Key Findings :
- The sulfonyl chloride’s high reactivity makes it unsuitable for direct application but ideal for derivatization.
- Ortho-substituted sulfonamides exhibit superior herbicidal activity due to enhanced ALS binding, mirroring sulfonylureas .
Biological Activity
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent at the 5-position of the triazole ring and a sulfonyl chloride group that enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A notable case study involved testing derivatives against melanoma cells, where certain compounds exhibited over 50% growth inhibition (GI) at low concentrations (IC50 values ranging from 0.071 μM to 0.164 μM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| Compound A | HeLa | 0.126 | Excellent |
| Compound B | SMMC-7721 | 0.071 | Excellent |
| Compound C | K562 | 0.164 | Excellent |
| Compound D | MCF-7 | 22.11 | Moderate |
Antiviral Activity
In addition to anticancer properties, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been investigated for their antiviral potential. A study indicated that hybrid derivatives could disrupt the RNA-dependent RNA polymerase (RdRP) interaction crucial for influenza virus replication . The molecular docking studies suggested effective binding within the PA C cavity of the virus.
Table 2: Antiviral Activity Against Influenza Virus
| Compound | Mechanism of Action | Binding Affinity |
|---|---|---|
| Compound E | Disruption of RdRP interaction | High |
Antimicrobial Activity
The sulfonamide functional group present in these compounds is known for its low toxicity and strong antibacterial activity. Some derivatives have shown effectiveness against resistant strains of bacteria and protozoa . For example, certain compounds displayed IC50 values as low as 4.98 μM against Plasmodium falciparum.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and sulfonamide group significantly influence biological activity. Electron-withdrawing groups like chlorine enhance anticancer potency compared to electron-donating groups. The presence of hydrophobic interactions and hydrogen bonds also plays a critical role in binding affinity and efficacy .
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased potency |
| Electron Donors | Decreased activity |
| Hydrophobic Groups | Enhanced binding affinity |
Q & A
Q. What are the common synthetic routes for 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Formation : Start with a triazolopyrimidine precursor, such as 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, synthesized via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions .
Sulfonylation : Introduce the sulfonylchloride group using chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂). Reaction conditions (temperature, solvent) must be tightly controlled to avoid over-chlorination or decomposition .
Example: Reacting the triazolopyrimidine core with SO₂Cl₂ in anhydrous dichloromethane at 0–5°C yields the sulfonylchloride derivative.
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate stability.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The sulfonylchloride group exhibits distinct deshielding effects. For example, the sulfur-linked carbon typically appears at δ 125–135 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₅H₃ClN₄O₂S: calc. 232.96) and detects fragmentation patterns .
- X-ray Crystallography : Resolves regiochemical ambiguities. Planar triazolopyrimidine cores with Cl and SO₂Cl substituents show characteristic bond lengths (e.g., S–O ≈ 1.40–1.45 Å) .
Advanced Research Questions
Q. How can regioselectivity be optimized during sulfonylation reactions involving this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., methyl or tert-butyl) at non-target positions to steer sulfonylation to the 2-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient pyrimidine rings .
- Catalysis : Lewis acids like AlCl₃ can activate the sulfonylating agent, improving yield and selectivity .
- Validation : Use NOE NMR or X-ray to confirm regiochemistry .
Q. What strategies mitigate hydrolysis of the sulfonylchloride group during storage or reactions?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) with molecular sieves .
- Reaction Conditions : Avoid protic solvents (water, alcohols). Use Schlenk lines for moisture-sensitive steps .
- Stabilizers : Add scavengers like triethylamine to neutralize trace HCl, which accelerates hydrolysis .
Q. How does the sulfonylchloride group influence bioactivity in derived compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The sulfonylchloride acts as a reactive handle for forming sulfonamides, which are critical in kinase inhibitors (e.g., HER2 antagonists) and herbicides (e.g., sulfonanilide derivatives) .
- Mechanistic Studies : In vitro assays (e.g., enzyme inhibition) compare sulfonylchloride precursors with their sulfonamide derivatives. For example, replacing Cl with sulfonamide groups in triazolopyrimidines enhances microtubule disruption activity .
Q. How to resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Purity Analysis : Use HPLC (>98% purity) to rule out by-products (e.g., hydrolyzed sulfonic acids) that may skew bioassays .
- Crystallographic Validation : Confirm molecular geometry, as planar vs. non-planar triazolopyrimidine cores alter binding affinity .
- Comparative Studies : Replicate syntheses under standardized conditions to isolate variables (e.g., solvent, catalyst) affecting activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
